InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)
. The Canonical SMILES is CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C
. The synthesis of Ammonium Geranyl Pyrophosphate Triammonium Salt typically involves the reaction of geranyl phosphate with ammonium salts. The general synthetic route can be summarized as follows:
The reaction parameters such as temperature, reaction time, and concentration of reagents are critical for maximizing yield and purity. Specific conditions can vary depending on the exact methodology employed by different laboratories.
Ammonium Geranyl Pyrophosphate Triammonium Salt has a complex molecular structure characterized by:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, which provide insights into the arrangement of atoms and the nature of chemical bonds within the compound.
Ammonium Geranyl Pyrophosphate Triammonium Salt participates in several chemical reactions, primarily involving:
These reactions are essential for its role in the mevalonate pathway, which is integral to the synthesis of sterols and other terpenoids.
The mechanism of action of Ammonium Geranyl Pyrophosphate Triammonium Salt is closely related to its role in cellular metabolism:
Research indicates that these mechanisms contribute to its therapeutic potential, particularly against infections caused by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
The physical and chemical properties of Ammonium Geranyl Pyrophosphate Triammonium Salt include:
These properties are critical for its application in laboratory settings and industrial processes.
Ammonium Geranyl Pyrophosphate Triammonium Salt has diverse applications across various fields:
Its versatility makes it an important compound in both academic research and industrial applications, particularly within the pharmaceutical sector .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2